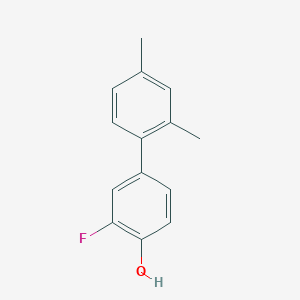

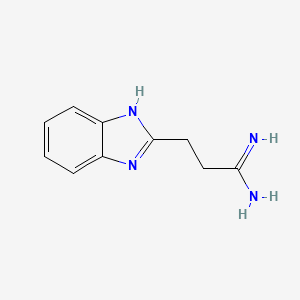

![molecular formula C9H14N2O B1455753 1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol CAS No. 1489066-90-1](/img/structure/B1455753.png)

1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol

描述

The compound “1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .科学研究应用

Synthesis and Structural Studies

The research by Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and amines/diamines, which is closely related to the chemical structure of 1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol. Their study focused on the condensation products, characterizing them through NMR spectroscopy, mass spectrometry, and elemental analyses, and observed the optical rotation values in chiral ones. Stability constants of Cu(II) complexes of selected imines/bisimines were also determined (Pařík & Chlupatý, 2014).

Conformational Restriction and Selectivity

Geyer et al. (2016) investigated 2-cyano-1-[4-(1H-imidazol-4-yl)butyl]-3-[2-(phenylsulfanyl)ethyl]guanidine, a compound structurally similar to 1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol, focusing on its potential as a human histamine H4 receptor agonist. By synthesizing analogues with a cyclopentane-1,3-diyl linker, they studied the affinities and functional activities at recombinant hHxR subtypes. The research highlights how conformational restriction and enantioseparation can enhance potency and selectivity in histamine receptor agonists (Geyer et al., 2016).

Supramolecular Dioxygen Receptors

Kano et al. (2012) conducted a study on supramolecular dioxygen receptors composed of an anionic water-soluble porphinatoiron(II) and cyclodextrin dimers. This research is relevant as it involved the use of 3-(1H-imidazol-1-yl)pentanedioic acid, a compound structurally similar to 1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol. Their findings concluded that the imidazole axial ligand significantly influences the O2 affinity of a supramolecular receptor, demonstrating the role of electron donating ability and orientation of the axial ligand in controlling O2 affinity (Kano et al., 2012).

Biological Activity of Schiff Base Derivatives

Al-Hakimi et al. (2020) synthesized and characterized zirconium (IV), cadmium (II), and iron (III) complexes derived from Schiff base 2-aminomethylbenzimidazole, 2-hydroxynaphtadehyde, which is related to the target compound. The study focused on the antibacterial, antifungal, and antitumor activities of these complexes, revealing significant cytotoxicity and potential for use in medical applications (Al-Hakimi et al., 2020).

安全和危害

未来方向

属性

IUPAC Name |

1-(imidazol-1-ylmethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c12-9(3-1-2-4-9)7-11-6-5-10-8-11/h5-6,8,12H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYHOMPUVNNHPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN2C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

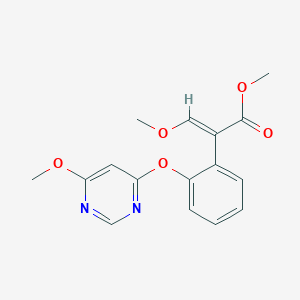

![Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1455671.png)

![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1455677.png)

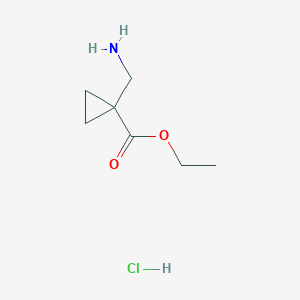

![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1455679.png)

![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)

![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B1455688.png)

![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)